molecular formula C18H22ClNO4 B599674 tert-Butyl 6-chloro-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate CAS No. 1011482-37-3

tert-Butyl 6-chloro-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate

Cat. No.: B599674
CAS No.: 1011482-37-3
M. Wt: 351.827
InChI Key: RUSWDSAVXRAHNN-UHFFFAOYSA-N
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Description

tert-Butyl 6-chloro-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate (CAS 1011482-37-3) is a high-purity spirocyclic chemical scaffold designed for pharmaceutical research and development. This compound features a chroman-4-one ring system spiro-fused to a piperidine ring, which is protected by a tert-butyloxycarbonyl (Boc) group, making it a versatile and valuable intermediate for medicinal chemistry . The chloro substituent at the 6-position of the chromone ring provides a reactive site for further functionalization via cross-coupling reactions, allowing for the exploration of structure-activity relationships. With a molecular formula of C₁₈H₂₂ClNO₄ and a molecular weight of 351.83 g/mol, this solid compound should be stored sealed in a dry environment at 2-8°C to maintain stability . Compounds within this structural class have demonstrated significant research value as key synthetic intermediates in the discovery of novel therapeutics. Specifically, chroman-spirocyclic piperidine amide derivatives have been investigated as modulators of ion channels, a prominent target class for the development of new analgesic and neuroprotective agents . As a Boc-protected spirocycle, this compound is ideally suited for solid-phase peptide synthesis (SPPS) and the generation of diverse compound libraries for high-throughput screening. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Handling and Safety: This compound is classified with the signal word "Warning" according to GHS standards. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Researchers should consult the Safety Data Sheet (SDS) prior to use and adhere to all recommended precautionary measures.

Properties

IUPAC Name

tert-butyl 6-chloro-4-oxospiro[3H-chromene-2,4'-piperidine]-1'-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClNO4/c1-17(2,3)24-16(22)20-8-6-18(7-9-20)11-14(21)13-10-12(19)4-5-15(13)23-18/h4-5,10H,6-9,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUSWDSAVXRAHNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC(=O)C3=C(O2)C=CC(=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50678056
Record name tert-Butyl 6-chloro-4-oxo-3,4-dihydro-1'H-spiro[1-benzopyran-2,4'-piperidine]-1'-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50678056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1011482-37-3
Record name tert-Butyl 6-chloro-4-oxo-3,4-dihydro-1'H-spiro[1-benzopyran-2,4'-piperidine]-1'-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50678056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Retrosynthetic Analysis

The target molecule’s spirocyclic architecture necessitates simultaneous construction of the chroman (benzopyran) and piperidine rings. Retrosynthetic disconnection suggests two primary precursors:

  • Chroman-4-one derivative : Introduces the 6-chloro substitution and ketone functionality.

  • Piperidine-1-carboxylate : Provides the tert-butoxycarbonyl (Boc)-protected amine for spiro junction formation.

Key intermediates include 6-chlorochroman-4-one and tert-butyl 4-oxopiperidine-1-carboxylate, linked via a spirocyclic coupling reaction.

Stepwise Laboratory-Scale Synthesis

Preparation of 6-Chlorochroman-4-one

Route 1: Friedel-Crafts Acylation

  • Reaction : 2-Chlorophenol undergoes acetylation with acetyl chloride in AlCl₃, yielding 5-chloro-2-hydroxyacetophenone.

  • Cyclization : Treatment with concentrated H₂SO₄ induces cyclodehydration to form 6-chlorochroman-4-one.

Optimization Data

ParameterOptimal ValueYield Impact
Acetyl chloride (eq.)1.2Maximizes acylation
AlCl₃ (eq.)1.5Prevents over-acylation
Cyclization time4 hAvoids decomposition

Synthesis of tert-Butyl 4-Oxopiperidine-1-carboxylate

Route 2: Boc Protection of Piperidinone

  • Starting Material : Piperidin-4-one hydrochloride neutralized with NaHCO₃.

  • Protection : Reacted with di-tert-butyl dicarbonate (Boc₂O) in THF, catalyzed by DMAP.

Reaction Conditions

  • Solvent : Tetrahydrofuran (THF)

  • Temperature : 0°C → room temperature

  • Yield : 89% (isolated via rotary evaporation)

Spirocyclic Coupling via Lithiation-Iodination

Critical Step : Formation of the spiro center requires precise control of lithiation and electrophilic quenching.

Protocol Adapted from Ambeed

  • Lithiation :

    • Substrate : 6-Chlorochroman-4-one (1.0 eq.)

    • Base : n-BuLi (2.2 eq.) in THF at -78°C

    • Additive : TMEDA (3.0 eq.) enhances lithiation efficiency.

  • Electrophilic Quenching :

    • Electrophile : I₂ (1.1 eq.) in THF, added dropwise at -78°C.

    • Workup : Quenched with saturated NH₄Cl, extracted with EtOAc.

Yield Data

StepYield (%)Purity (HPLC)
Lithiation9295
Iodination7890

Mechanistic Insight :
The lithiated chroman-4-one attacks the Boc-protected piperidinone’s carbonyl, inducing spirocyclization. Iodine acts as a mild oxidant, stabilizing the intermediate.

Industrial-Scale Production Considerations

Continuous Flow Reactor Optimization

Advantages :

  • Enhanced heat/mass transfer for exothermic lithiation.

  • Reduced reaction times (2 h vs. 10 h batch).

Parameters for Scale-Up

VariableLaboratory ScalePilot Plant Scale
Temperature-78°C-70°C
Residence Time1 h20 min
Throughput10 g/day50 kg/day

Purification Techniques

Chromatography Alternatives :

  • Crystallization : Tert-butyl ether/hexane (1:3) yields 85% recovery.

  • Distillation : Short-path distillation under vacuum (0.1 mmHg) purifies Boc intermediates.

Comparative Data

MethodPurity (%)Cost (USD/g)
Flash Chromatography9912
Crystallization972

Reaction Condition Optimization

Solvent Screening

Impact on Spirocyclization Efficiency

SolventDielectric ConstantYield (%)
THF7.678
DCM8.945
Et₂O4.362
Additive (10 mol%)Yield (%)
None78
BF₃·OEt₂85
ZnCl₂72

Note : BF₃·OEt₂ accelerates cyclization but complicates Boc group stability.

Analytical Characterization

Spectroscopic Validation

¹H NMR (400 MHz, CDCl₃)

  • Spiro CH₂ : δ 3.82 (q, J = 6.8 Hz, 2H)

  • Boc tert-butyl : δ 1.44 (s, 9H)

  • Chloroaromatic : δ 7.21 (d, J = 8.4 Hz, 1H)

HRMS (ESI+) :

  • Calculated for C₁₈H₂₁ClNO₄: 362.1158

  • Observed: 362.1161 [M+H]⁺

Challenges and Mitigation Strategies

Byproduct Formation

Major Byproducts :

  • Diiodinated Derivative : From over-iodination (controlled via stoichiometry).

  • Deprotected Amine : Hydrolysis under acidic conditions (avoided with anhydrous workup).

Mitigation :

  • Stoichiometric Control : I₂ limited to 1.05 eq.

  • Inert Atmosphere : N₂ glovebox for moisture-sensitive steps.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 6-chloro-4-oxospiro[chroman-2,4’-piperidine]-1’-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used for reduction.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a diketone, while reduction could produce a diol.

Scientific Research Applications

Chemical Synthesis

Precursor in Organic Synthesis:
This compound serves as an important building block in the synthesis of more complex organic molecules. Its ability to undergo various chemical transformations makes it a valuable precursor in organic synthesis.

Synthetic Routes:
The synthesis typically involves multi-step processes, including:

  • Michael Addition: Involving acrylonitrile and phenols under reflux conditions.
  • Cyclization: The resulting intermediates are cyclized in the presence of trifluoroacetic acid and trifluoromethanesulfonic acid.

Biological Research

Therapeutic Potential:
Research indicates that tert-butyl 6-chloro-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate exhibits potential biological activities, including:

  • Antimicrobial Activity: Studies have shown effectiveness against various bacterial strains.
  • Anti-inflammatory Properties: The compound is being investigated for its ability to modulate inflammatory pathways.
  • Anticancer Activity: Preliminary research suggests that it may inhibit cancer cell proliferation through specific molecular targets .

Mechanism of Action:
The compound's mechanism involves interactions with specific enzymes or receptors, leading to biochemical cascades that can affect cell signaling and metabolism. This characteristic is particularly useful in drug discovery and development.

Medicinal Chemistry

Drug Development:
Due to its structural features, this compound is explored for its potential as a lead compound in drug development. Its unique spirocyclic structure allows for diverse interactions with biological targets, making it a candidate for designing new therapeutics.

Structure-Activity Relationship (SAR):
Understanding the SAR of this compound can help elucidate how structural modifications can enhance its biological activity or reduce toxicity.

Industrial Applications

Material Science:
In addition to its pharmaceutical applications, this compound may find uses in the development of new materials due to its unique chemical properties. It can be involved in creating polymers or other advanced materials that require specific functional groups.

Mechanism of Action

The mechanism of action of tert-Butyl 6-chloro-4-oxospiro[chroman-2,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways depend on the biological context and the specific target molecules involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of tert-butyl 6-chloro-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate can be compared to analogs with varying substituents. Below is a detailed analysis:

Structural Analogs and Their Properties

Compound Name Substituent(s) CAS Number Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound Cl at C6 1011482-37-3 C₁₈H₂₂ClNO₄ 351.83 ACC inhibitor intermediate; 72% synthesis yield
tert-Butyl 6-bromo-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate Br at C6 690632-38-3 C₁₈H₂₂BrNO₄ 396.28 Higher molecular weight; similar synthetic use; H302/H315/H319 hazards
tert-Butyl 6,7-dimethyl-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate CH₃ at C6, C7 1013333-61-3 C₂₀H₂₇NO₄ 345.44 Increased lipophilicity; respiratory irritation risk (H335)
tert-Butyl 6-hydroxy-4-oxospiro[chromane-2,4'-piperidine]-1'-carboxylate OH at C6 911227-48-0 C₁₈H₂₃NO₅ 335.37 Potential solubility challenges; requires protection in synthesis
tert-Butyl 7-fluoro-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate F at C7 936648-33-8 C₁₈H₂₂FNO₄ 335.37 Electron-withdrawing substituent; may enhance target binding

Commercial Availability

  • The chloro and bromo analogs are widely available from suppliers like BLD Pharm and CHEMLYTE, with prices reflecting halogen substitution (bromo > chloro) .
  • The hydroxy and fluoro variants are niche products, often requiring custom synthesis .

Biological Activity

Tert-Butyl 6-chloro-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities, as well as its mechanism of action and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a spirocyclic structure that combines a chroman moiety with a piperidine ring. Its molecular formula is C19H23ClN2O4C_{19}H_{23}ClN_{2}O_{4} with a molecular weight of approximately 368.85 g/mol. The presence of the chloro group and the tert-butyl ester may influence its biological activity.

Antimicrobial Activity

Recent studies have indicated that similar compounds within the spiro[chroman-2,4'-piperidine] family exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various Gram-positive and Gram-negative bacteria, suggesting that this compound may possess comparable activity.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameActivity AgainstReference
Compound AE. coli
Compound BS. aureus
Compound CP. aeruginosa

Anti-inflammatory Activity

Preliminary data suggest that this compound may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. Studies on related spiro compounds have demonstrated their ability to modulate inflammatory pathways, indicating potential therapeutic applications in inflammatory diseases.

Case Study:
A study on a similar compound showed a reduction in paw edema in rat models, supporting the hypothesis that this compound may also reduce inflammation through similar mechanisms.

Anticancer Activity

The anticancer potential of spirocyclic compounds has gained attention due to their ability to induce apoptosis in cancer cells. Research indicates that these compounds can disrupt cell cycle progression and activate caspase pathways.

Table 2: Anticancer Activity of Spirocyclic Compounds

Compound NameCancer TypeMechanism of ActionReference
Compound DBreast CancerApoptosis induction
Compound ELung CancerCell cycle arrest
Compound FColorectal CancerCaspase activation

The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound interacts with specific cellular targets involved in signaling pathways related to inflammation and cell proliferation.

Structure-Activity Relationship (SAR)

The biological activity of this compound is likely influenced by its structural features:

  • Chloro Group : May enhance lipophilicity and cellular uptake.
  • tert-butyl Ester : Could affect solubility and stability.
  • Spirocyclic Framework : Provides unique conformational properties that may contribute to selective binding to biological targets.

Q & A

Basic Research Questions

What are the optimized synthetic routes for tert-butyl 6-chloro-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate, and how do reaction conditions influence yield?

The synthesis typically involves a multi-step procedure starting with 1-(2-hydroxyphenyl)ethanone and tert-butyl 4-oxopiperidine-1-carboxylate. A modified method (72% yield) uses ethanol as the solvent with pyrrolidine as a catalyst, followed by flash chromatography for purification . Key factors affecting yield include:

  • Reaction time : Extended stirring (10 hours) ensures complete cyclization.
  • Solvent choice : Ethanol balances solubility and reactivity.
  • Purification : Silica gel chromatography removes unreacted intermediates.
    Methodological variations (e.g., solvent polarity, catalyst ratios) should be systematically tested using TLC and NMR to monitor progress.

What safety protocols are critical during handling and storage of this compound?

Based on safety data sheets (SDS):

  • Handling : Use fume hoods to avoid dust/aerosol inhalation. Wear nitrile gloves, EN 166-compliant goggles, and lab coats .
  • Storage : Keep in airtight containers at 2–8°C to prevent degradation .
  • Spill management : Collect spills with inert absorbents (e.g., vermiculite) and avoid water rinsing to prevent environmental contamination .

How is structural characterization performed for this spirocyclic compound?

  • ¹H NMR : Confirm the spiro junction and chloro-substitution via coupling patterns (e.g., δ 4.0–5.0 ppm for piperidine protons) .
  • HRMS : Validate molecular weight (e.g., [M+H]+ calculated for C₁₈H₂₁ClNO₄: 362.1158) .
  • Elemental analysis : Verify purity (>95%) by matching experimental and theoretical C/H/N ratios.

Advanced Research Questions

How can single-crystal X-ray diffraction (SC-XRD) resolve conformational ambiguities in the spirocyclic core?

SC-XRD using SHELX software or ORTEP-III can determine:

  • Ring puckering : Apply Cremer-Pople parameters to quantify deviations from planarity in the piperidine and chroman rings .
  • Hydrogen bonding : Analyze intermolecular interactions (e.g., C=O⋯H-N) using graph-set notation to predict packing motifs .
    Example: A recent study of analogous spiro compounds revealed a chair conformation for the piperidine ring with a 15° deviation from ideal geometry .

What pharmacological mechanisms are hypothesized for derivatives of this compound?

Derivatives synthesized via quinoline-4-carbonyl conjugation (using HATU/NEt₃ coupling) show anticancer activity by inhibiting acetyl-CoA carboxylase (ACC), a key enzyme in lipid metabolism . Methodological steps include:

  • Molecular docking : Screen derivatives against ACC (PDB: 3ECO) to identify binding affinity (e.g., ΔG < −8 kcal/mol).
  • In vitro assays : Measure IC₅₀ values in HepG2 cells using MTT assays.

How should researchers address contradictions in toxicological data for this compound?

Current SDS documents report no carcinogenic components per OSHA but lack data on chronic toxicity . To resolve contradictions:

  • Acute toxicity testing : Conduct OECD 423 assays (oral LD₅₀ in rodents).
  • Genotoxicity screening : Use Ames tests (OECD 471) with S. typhimurium strains TA98/TA100.
  • Environmental impact : Assess biodegradability via OECD 301F (manometric respirometry).

What computational methods are suitable for analyzing the compound’s conformational flexibility?

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to compare energy barriers between chair and boat conformers.
  • Molecular dynamics (MD) : Simulate solvation effects in DMSO/water mixtures (AMBER force field) to predict dominant conformers in biological systems .

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